Cas no 1361481-04-0 (6-Chloro-2-(perchlorophenyl)nicotinaldehyde)

6-Chloro-2-(perchlorophenyl)nicotinaldehyde is a versatile organic compound with significant applications in synthetic chemistry. It features a chlorinated nicotinaldehyde core, which enhances its reactivity and selectivity in various chemical transformations. The perchlorophenyl group imparts stability and improves solubility, making it suitable for both laboratory and industrial settings. This compound is particularly valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
6-Chloro-2-(perchlorophenyl)nicotinaldehyde structure
1361481-04-0 structure
Product name:6-Chloro-2-(perchlorophenyl)nicotinaldehyde
CAS No:1361481-04-0
MF:C12H3Cl6NO
MW:389.87631726265
CID:4969121

6-Chloro-2-(perchlorophenyl)nicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-(perchlorophenyl)nicotinaldehyde
    • Inchi: 1S/C12H3Cl6NO/c13-5-2-1-4(3-20)12(19-5)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H
    • InChI Key: CKRAZIJEKZZSCY-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C(=C(C=1C1C(C=O)=CC=C(N=1)Cl)Cl)Cl)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 343
  • Topological Polar Surface Area: 30
  • XLogP3: 6.1

6-Chloro-2-(perchlorophenyl)nicotinaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013028396-500mg
6-Chloro-2-(perchlorophenyl)nicotinaldehyde
1361481-04-0 97%
500mg
806.85 USD 2021-06-22
Alichem
A013028396-1g
6-Chloro-2-(perchlorophenyl)nicotinaldehyde
1361481-04-0 97%
1g
1,504.90 USD 2021-06-22
Alichem
A013028396-250mg
6-Chloro-2-(perchlorophenyl)nicotinaldehyde
1361481-04-0 97%
250mg
470.40 USD 2021-06-22

Additional information on 6-Chloro-2-(perchlorophenyl)nicotinaldehyde

Introduction to 6-Chloro-2-(perchlorophenyl)nicotinaldehyde (CAS No. 1361481-04-0)

6-Chloro-2-(perchlorophenyl)nicotinaldehyde, identified by its Chemical Abstracts Service (CAS) number 1361481-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nicotinaldehyde derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a chloro substituent and a perchlorophenyl group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The perchlorophenyl moiety in the molecular structure of 6-Chloro-2-(perchlorophenyl)nicotinaldehyde introduces a high degree of lipophilicity and electronic modulation, which can influence its interactions with biological targets. This characteristic has been leveraged in recent research to develop novel pharmacophores with enhanced binding affinity and selectivity. The chloro group, on the other hand, serves as a versatile handle for further functionalization, enabling chemists to modify the molecule's properties for specific applications.

In recent years, there has been a surge in interest regarding nicotinaldehyde derivatives due to their potential as scaffolds for drug discovery. Specifically, 6-Chloro-2-(perchlorophenyl)nicotinaldehyde has been investigated for its role in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, studies have explored its utility in developing compounds with anti-inflammatory, anticancer, and antimicrobial properties. The aldehyde functional group in the molecule allows for condensation reactions with amines and hydrazines, leading to the formation of Schiff bases and hydrazones, which are known to exhibit significant biological activity.

One of the most compelling aspects of 6-Chloro-2-(perchlorophenyl)nicotinaldehyde is its potential as a building block for more complex drug candidates. Researchers have utilized this compound to synthesize novel heterocyclic structures by incorporating it into multi-step synthetic pathways. These efforts have resulted in the discovery of several lead compounds that show promising activity in preclinical models. The structural diversity generated from such synthetic strategies is crucial for overcoming drug resistance and improving therapeutic outcomes.

The synthesis of 6-Chloro-2-(perchlorophenyl)nicotinaldehyde itself is an intriguing challenge that requires careful optimization of reaction conditions. The presence of both electron-withdrawing and electron-donating groups necessitates precise control over reaction parameters to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired framework efficiently. These methodologies not only enhance the scalability of production but also open avenues for further structural modifications.

From a computational chemistry perspective, 6-Chloro-2-(perchlorophenyl)nicotinaldehyde has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into the compound's binding modes and affinity profiles, which are essential for rational drug design. The integration of experimental data with computational predictions has enabled researchers to refine their strategies for developing more effective therapeutic agents.

The pharmaceutical industry has also recognized the potential of 6-Chloro-2-(perchlorophenyl)nicotinaldehyde as an intermediate for large-scale production. Its versatility in serving as a precursor for various bioactive molecules makes it a valuable asset in medicinal chemistry libraries. Companies specializing in custom synthesis have begun offering this compound as part of their catalog, catering to the growing demand from academic and industrial researchers.

Looking ahead, future research on 6-Chloro-2-(perchlorophenyl)nicotinaldehyde is likely to focus on expanding its applications in drug discovery and material science. Innovations in synthetic methodologies may further streamline its production, while computational studies could uncover new ways to exploit its chemical properties. The continued exploration of this compound promises to yield novel insights and advancements across multiple scientific disciplines.

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